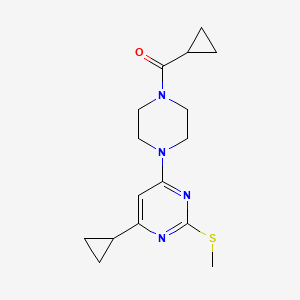

4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-cyclopropyl-2-(methylsulfanyl)pyrimidine

Description

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-cyclopropyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring a cyclopropanecarbonyl-substituted piperazine ring, a cyclopropyl group at the 6-position, and a methylsulfanyl moiety at the 2-position. Pyrimidine derivatives are widely studied due to their biological relevance, including antimicrobial, antiviral, and anticancer activities . The cyclopropane and cyclopropyl groups in this compound likely influence its lipophilicity and conformational stability, while the methylsulfanyl group may modulate electronic properties and binding interactions. Structural characterization of such compounds often relies on X-ray crystallography, with programs like SHELX playing a critical role in refinement and analysis .

Properties

IUPAC Name |

cyclopropyl-[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4OS/c1-22-16-17-13(11-2-3-11)10-14(18-16)19-6-8-20(9-7-19)15(21)12-4-5-12/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXMUQNFHYEOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Class

A key structural analogue is 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (reported in Acta Crystallographica Section E). While both compounds share a pyrimidine core, differences in substituents significantly alter their properties:

The target compound’s cyclopropanecarbonylpiperazine moiety may enhance receptor binding specificity compared to simpler substituents, as seen in other drug-like molecules. However, the methylsulfanyl group could reduce solubility relative to the amine in the analogue .

Compounds with Methylsulfanyl Functionality

The sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide (patented as a herbicide) shares the methylsulfanyl group but differs in core structure (benzamide vs. pyrimidine). The methylsulfanyl group in both compounds may contribute to bioactivity by interacting with hydrophobic enzyme pockets.

Piperazine vs. Piperidine Derivatives

Replacement of piperidine (as in the Acta Crystallographica compound) with a cyclopropanecarbonylpiperazine group introduces conformational rigidity and additional hydrogen-bonding capacity. Piperazine derivatives are common in pharmaceuticals (e.g., antifungals, antipsychotics) due to their ability to modulate pharmacokinetic properties. The cyclopropanecarbonyl group in the target compound may further enhance metabolic stability by resisting oxidative degradation .

Research Findings and Limitations

- Synthetic Challenges : The cyclopropane and cyclopropyl groups may complicate synthesis due to strain and steric hindrance, requiring specialized methodologies (e.g., transition-metal catalysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.